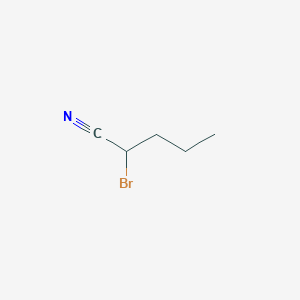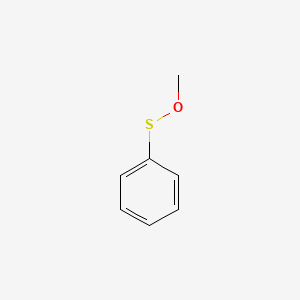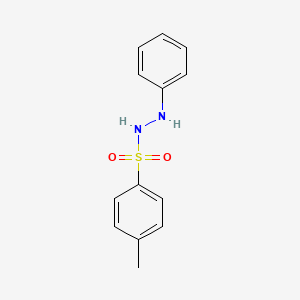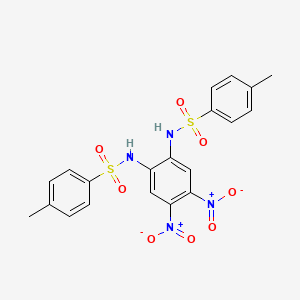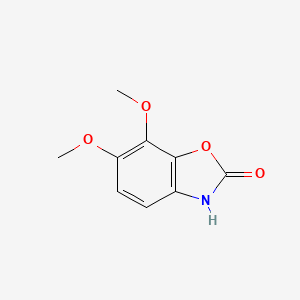
3-Hexenediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexenediamide is an organic compound with the molecular formula C6H10N2O2. It is a type of diamide, which means it contains two amide groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexenediamide can be achieved through several methods. One common approach involves the reaction of hexenedioic acid with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of electrosynthesis, which has been shown to be a green and sustainable approach for the synthesis of amides . This method involves the electrochemical generation of amidyl radicals, which then react with the appropriate precursors to form the desired diamide.
Análisis De Reacciones Químicas
Types of Reactions
3-Hexenediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hexenedioic acid, while reduction may yield hexanediamine.
Aplicaciones Científicas De Investigación
3-Hexenediamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and protein interactions. Its ability to form hydrogen bonds makes it a useful probe in biochemical assays.
Industry: It is used in the production of polymers and other materials. .
Mecanismo De Acción
The mechanism by which 3-Hexenediamide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or other proteins through hydrogen bonding and other non-covalent interactions. These interactions can affect the activity of the target protein and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Hexenediamide include other diamides such as hexanediamide and pentanediamide. These compounds share similar structural features but differ in the length of the carbon chain and the position of the amide groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes a double bond in the carbon chain. This double bond can significantly affect the reactivity and properties of the compound, making it a valuable tool in various chemical and biological applications .
Propiedades
Número CAS |
29221-23-6 |
|---|---|
Fórmula molecular |
C6H10N2O2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
hex-3-enediamide |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)3-1-2-4-6(8)10/h1-2H,3-4H2,(H2,7,9)(H2,8,10) |
Clave InChI |
MQNQJAWLPVZCKN-OWOJBTEDSA-N |
SMILES |
C(C=CCC(=O)N)C(=O)N |
SMILES isomérico |
C(/C=C/CC(=O)N)C(=O)N |
SMILES canónico |
C(C=CCC(=O)N)C(=O)N |
| 25129-30-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





